(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)methanamine hydrochloride
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Overview
Description
(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)methanamine hydrochloride is a chemical compound known for its unique structure and properties. It contains a pyrimidine ring substituted with two trifluoromethyl groups at positions 4 and 6, and a methanamine group at position 2, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Bis(trifluoromethyl)pyrimidin-2-YL)methanamine hydrochloride typically involves the introduction of trifluoromethyl groups into the pyrimidine ring, followed by the addition of the methanamine group. One common method involves the reaction of 4,6-dichloropyrimidine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The resulting intermediate is then reacted with methanamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Addition Reactions: The compound can react with electrophiles, leading to the addition of new functional groups to the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .
Scientific Research Applications
Chemistry
In chemistry, (4,6-Bis(trifluoromethyl)pyrimidin-2-YL)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl groups can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced binding affinity to biological targets .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its incorporation into polymer backbones can impart desirable properties such as increased hydrophobicity and thermal stability .
Mechanism of Action
The mechanism of action of (4,6-Bis(trifluoromethyl)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and improving the overall fit within the binding site. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrimidines, such as:
- 4-(Trifluoromethyl)pyrimidine
- 6-(Trifluoromethyl)pyrimidine
- 2-(Trifluoromethyl)pyrimidine
Uniqueness
What sets (4,6-Bis(trifluoromethyl)pyrimidin-2-YL)methanamine hydrochloride apart from these similar compounds is the presence of two trifluoromethyl groups at positions 4 and 6, which can significantly enhance its chemical and biological properties. This dual substitution pattern can lead to increased stability, improved pharmacokinetics, and greater biological activity compared to mono-substituted analogs .
Properties
Molecular Formula |
C7H6ClF6N3 |
---|---|
Molecular Weight |
281.58 g/mol |
IUPAC Name |
[4,6-bis(trifluoromethyl)pyrimidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H5F6N3.ClH/c8-6(9,10)3-1-4(7(11,12)13)16-5(2-14)15-3;/h1H,2,14H2;1H |
InChI Key |
FNRSKHOADGKXNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1C(F)(F)F)CN)C(F)(F)F.Cl |
Origin of Product |
United States |
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